molecular formula C12H22N2O4S B15095854 (3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione

(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione

Cat. No.: B15095854
M. Wt: 290.38 g/mol
InChI Key: PHVGMXDFUJRPRB-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring substituted with morpholine groups

Preparation Methods

The synthesis of (3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione involves several steps. One common method includes the reaction of thiolane-1,1-dione with morpholine under specific conditions. The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key cellular processes.

Comparison with Similar Compounds

(3S,4S)-3,4-dimorpholin-4-ylthiolane-1,1-dione can be compared with other similar compounds such as:

    This compound analogs: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.

    Thiolane derivatives: Compounds with a thiolane ring but different substituents or functional groups.

    Morpholine derivatives: Compounds with morpholine groups but different core structures.

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

(3S,4S)-3,4-dimorpholin-4-ylthiolane 1,1-dioxide

InChI

InChI=1S/C12H22N2O4S/c15-19(16)9-11(13-1-5-17-6-2-13)12(10-19)14-3-7-18-8-4-14/h11-12H,1-10H2/t11-,12-/m1/s1

InChI Key

PHVGMXDFUJRPRB-VXGBXAGGSA-N

Isomeric SMILES

C1COCCN1[C@@H]2CS(=O)(=O)C[C@H]2N3CCOCC3

Canonical SMILES

C1COCCN1C2CS(=O)(=O)CC2N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.